3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-methoxyphenyl)-3-(3-methylphenyl)urea
Descripción
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-6-3-8-16(12-14)22(18-10-5-11-20-18)19(23)21-15-7-4-9-17(13-15)24-2/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKWFNOZVUYDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-methoxyphenyl)-3-(3-methylphenyl)urea , also known by its CAS number 898414-74-9, is a synthetic organic molecule belonging to the class of ureas. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyrrolidine ring, a methoxyphenyl group, and a methylphenyl moiety. The molecular formula is , with a molecular weight of approximately 321.39 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-methoxyphenyl)-3-(3-methylphenyl)urea |
| Molecular Formula | |
| Molecular Weight | 321.39 g/mol |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This is achieved through the reduction of pyrrole derivatives.
- Attachment of the Methoxyphenyl Group : The methoxy group is introduced via electrophilic aromatic substitution.
- Formation of the Urea Linkage : This final step involves reacting intermediates with isocyanates or carbamoyl chlorides.
Anti-inflammatory Activity
Research has indicated that the compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models. For instance, in microglial cells, it reduced inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) levels, which are critical mediators in inflammatory responses .
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. It was found to reduce cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cells at micromolar concentrations. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .
The biological effects are likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound has been reported to inhibit phosphodiesterase (PDE) enzymes, leading to increased intracellular cAMP levels, which can modulate cellular signaling pathways involved in inflammation and cell survival .
- Receptor Interaction : It may also interact with various receptors involved in inflammatory signaling cascades.
Case Studies
- Microglial Cell Model : A study demonstrated that treatment with this compound significantly reduced the levels of inflammatory markers in microglial cells exposed to lipopolysaccharide (LPS), suggesting its potential use in neuroinflammatory conditions .
- Cancer Cell Lines : In another study focusing on breast cancer cells, the compound was shown to decrease cell viability by inducing apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
Comparación Con Compuestos Similares
Chemical Identity :
- CAS Number : 919975-41-0
- Molecular Formula : C₂₀H₂₃N₃O₂
- Molecular Weight : 337.4155 g/mol
- SMILES :
CCc1cccc(c1)N(C(=O)Nc1cccc(c1)OC)C1=NCCC1
This compound features a urea core substituted with a 3-methoxyphenyl group, a 3-methylphenyl group, and a 3,4-dihydro-2H-pyrrol-5-yl moiety. Its structural uniqueness lies in the combination of aromatic and heterocyclic substituents, which may influence its physicochemical properties and biological activity.
Comparison with Structurally Similar Compounds
Analog 1: 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea (CAS 898443-93-1)
- Molecular Formula : C₂₀H₂₃N₃O₂ (identical to the target compound)
- Key Structural Difference : Replaces the 3-methylphenyl group with a 3,4-dimethylphenyl substituent.
- Electronic effects from the para-methyl group may modulate solubility or metabolic stability.
Analog 2: 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)urea (CAS 915188-96-4)
- Molecular Formula : C₂₀H₂₃N₃O₂ (identical to the target compound)
- Key Structural Difference : Substitutes the 3-methylphenyl group with a 2,3-dimethylphenyl moiety.
- Altered hydrophobicity (logP) compared to the target compound.
Urea Derivatives with Heterocyclic Modifications
- Compound 6l (Molecules, 2013): 1-(4-Cyanophenyl)-3-(3-methoxyphenyl)urea Molecular Weight: 268.1 g/mol Key Difference: Lacks the dihydro-pyrrol group; instead, features a 4-cyanophenyl substituent. Implications: The electron-withdrawing cyano group may enhance hydrogen-bonding capacity, improving target engagement.
Compound 9m (Molecules, 2013) : 1-(3,5-Di(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea
Structural and Functional Analysis
Key Structural Variations and Their Impacts
Physicochemical Properties
- Molecular Weight : All dihydro-pyrrol-containing analogs (target compound, CAS 898443-93-1, CAS 915188-96-4) share identical molecular weights (337.4 g/mol), suggesting similar pharmacokinetic profiles.
- Polarity : The methoxy group in the target compound and analogs contributes to moderate polarity, whereas trifluoromethyl groups (e.g., Compound 9m) increase hydrophobicity.
Q & A
Q. What are the optimal synthetic routes for 3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-methoxyphenyl)-3-(3-methylphenyl)urea, and how can reaction conditions be standardized?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolidine ring and subsequent urea bond formation. For example, cyclization reactions under dehydrating conditions (e.g., using POCl₃ or DCC) are critical for forming heterocyclic intermediates . Purification via column chromatography or recrystallization ensures product integrity. Reaction parameters (temperature, solvent polarity, and catalyst selection) should be systematically optimized using Design of Experiments (DoE) to enhance yield and reproducibility .
Q. Which spectroscopic techniques are most effective for structural characterization of this urea derivative?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming stereochemistry and substituent positions. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies functional groups like urea (N-H stretch ~3300 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) . X-ray crystallography, if feasible, provides definitive structural confirmation .
Q. How can researchers ensure purity and stability during storage?
Methodological Answer: Purity is assessed via HPLC with UV detection (λ = 254 nm) or TLC. Stability studies under varying temperatures and humidity levels (e.g., ICH Q1A guidelines) identify degradation pathways. Store the compound in inert atmospheres (argon) at -20°C to prevent oxidation or hydrolysis of the urea moiety .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Replicate experiments in multiple models (e.g., in vitro and in vivo) and apply statistical meta-analysis to identify confounding factors . Computational docking studies can clarify structure-activity relationships (SAR) by modeling interactions with target proteins .
Q. How can the compound’s pharmacokinetic properties be improved without compromising bioactivity?
Methodological Answer: Modify substituents to enhance solubility (e.g., introduce polar groups on the phenyl rings) or reduce metabolic liability (e.g., replace labile methoxy groups with fluorine). Use prodrug strategies, such as esterification of hydroxyl groups, to improve bioavailability. SAR-guided optimization should balance lipophilicity (LogP) and permeability .
Q. What experimental designs are suitable for evaluating environmental fate and ecotoxicological impacts?
Methodological Answer: Follow frameworks like Project INCHEMBIOL, which assess abiotic/biotic degradation, bioaccumulation, and toxicity across trophic levels. Use OECD guidelines for biodegradation (Test 301) and aquatic toxicity (Daphnia magna acute toxicity). Long-term studies (>6 months) with controlled variables (pH, temperature) model real-world persistence .
Q. How can researchers validate target engagement in complex biological systems?
Methodological Answer: Employ photoaffinity labeling or click chemistry to track compound localization in cells. Use CRISPR/Cas9-engineered knockouts of putative targets to confirm mechanism-specific effects. Surface Plasmon Resonance (SPR) or ITC quantifies binding affinity and kinetics .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing dose-response relationships in heterogeneous datasets?
Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) to compare groups. Machine learning algorithms (random forests) can identify hidden patterns in high-throughput screening data .
Q. How should researchers address batch-to-batch variability in compound synthesis?
Methodological Answer: Implement Quality by Design (QbD) principles, including critical quality attribute (CQA) monitoring. Use process analytical technology (PAT) like in situ FTIR for real-time reaction monitoring. Statistical process control (SPC) charts track variability and identify outliers .
Q. What computational tools are recommended for predicting off-target effects?
Methodological Answer: Use molecular similarity tools (SwissTargetPrediction) and molecular dynamics simulations (GROMACS) to assess polypharmacology. Chemoproteomics (activity-based protein profiling) experimentally validates predicted off-target interactions .
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